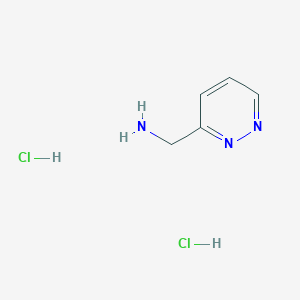

Pyridazin-3-ylmethanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridazin-3-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C5H9CL2N3 and a molecular weight of 182.05 . It is a brown solid and is often used in industrial and scientific research .

Molecular Structure Analysis

The molecular structure of Pyridazin-3-ylmethanamine;dihydrochloride is represented by the SMILES notation: NCC1=NN=CC=C1.[H]Cl.[H]Cl . This indicates that the compound contains a pyridazine ring, which is a heterocyclic compound with two adjacent nitrogen atoms .Physical And Chemical Properties Analysis

Pyridazin-3-ylmethanamine;dihydrochloride is a brown solid . It should be stored at 0-8 °C . The compound is stable under normal temperature and pressure .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyridazin-3-ylmethanamine dihydrochloride exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s mechanism of action involves disrupting essential cellular processes in microorganisms, making it a potential candidate for novel antimicrobial therapies .

Antidepressant Properties

Studies suggest that Pyridazin-3-ylmethanamine dihydrochloride may modulate neurotransmitter systems related to mood regulation. Its impact on serotonin, dopamine, and norepinephrine pathways warrants further exploration. Researchers are investigating its potential as an antidepressant agent, either alone or in combination with other drugs .

Anti-Hypertensive Effects

The compound’s vasodilatory properties make it an interesting candidate for managing hypertension. By relaxing blood vessels, Pyridazin-3-ylmethanamine dihydrochloride could help reduce blood pressure. Clinical trials are ongoing to evaluate its efficacy and safety in hypertensive patients .

Anticancer Activity

Preclinical studies have demonstrated that Pyridazin-3-ylmethanamine dihydrochloride inhibits cancer cell proliferation. Its specific targets within cancer pathways remain under investigation. Researchers are exploring its potential as an adjunct therapy or chemopreventive agent .

Antiplatelet Effects

The compound’s ability to interfere with platelet aggregation suggests potential applications in preventing thrombotic events. Researchers are studying its effects on platelet function and clot formation, aiming to develop safer antiplatelet medications .

Antiulcer Properties

Pyridazin-3-ylmethanamine dihydrochloride may protect against gastric ulcers by modulating acid secretion, promoting mucosal healing, and reducing inflammation. Its gastroprotective effects are of interest for treating peptic ulcers .

Herbicidal Activity

In agriculture, Pyridazin-3-ylmethanamine dihydrochloride derivatives have been explored as herbicides. Their impact on weed control and crop yield warrants further investigation .

Antifeedant Effects

Researchers have observed that the compound deters feeding in certain pests. Its potential as an environmentally friendly insect repellent or antifeedant agent is being explored .

Safety and Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

Pyridazin-3-ylmethanamine dihydrochloride, a derivative of pyridazin-3(2H)-one, has been reported to have diverse pharmacological activities Pyridazin-3(2h)-one derivatives have been reported to interact with various targets such ashistamine H3 receptors , and enzymes like phosphodiesterase (PDE) .

Mode of Action

It’s known that pyridazin-3(2h)-one derivatives can act asantagonists or inverse agonists at histamine H3 receptors . Another derivative, zardaverine, has been reported to inhibit PDE3 and PDE4 isoenzymes , which could potentially be a mode of action for Pyridazin-3-ylmethanamine dihydrochloride.

Biochemical Pathways

The inhibition of pde3 and pde4 by zardaverine, a pyridazin-3(2h)-one derivative, suggests that cyclic nucleotide signaling pathways could be affected . Additionally, the interaction with histamine H3 receptors suggests potential effects on histaminergic signaling .

Result of Action

Pyridazin-3(2h)-one derivatives have been reported to have diverse pharmacological activities, includingantihypertensive, platelet aggregation inhibitory, cardiotonic activities , and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Propiedades

IUPAC Name |

pyridazin-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-5-2-1-3-7-8-5;;/h1-3H,4,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDKXRLVTWUVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazin-3-ylmethanamine;dihydrochloride | |

CAS RN |

2375272-95-8 |

Source

|

| Record name | (pyridazin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)

![[1-(Triazol-1-yl)cyclopropyl]methanol](/img/structure/B2437256.png)

![2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile](/img/structure/B2437257.png)

![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)

![2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2437272.png)

![8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437273.png)

![3-(4-(methylthio)phenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2437275.png)